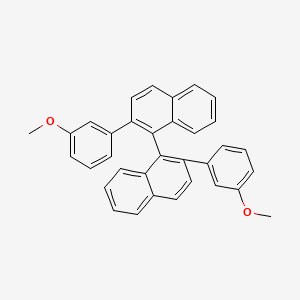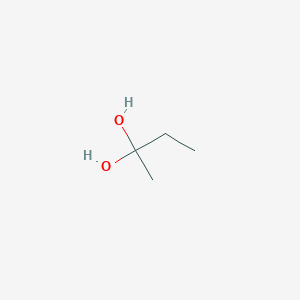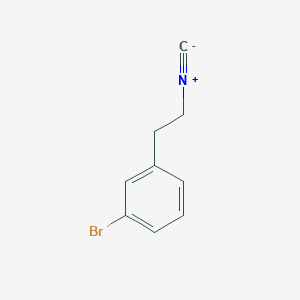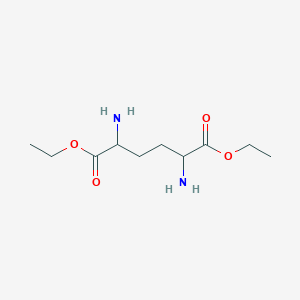
2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2'-Bis(3-méthoxyphényl)-1,1'-binaphtylène est un composé organique appartenant à la classe des dérivés du binaphtylène. Ce composé est caractérisé par la présence de deux cycles naphtalènes liés en position 1, chacun étant substitué par un groupe 3-méthoxyphényl en position 2.
Méthodes De Préparation
La synthèse du 2,2'-Bis(3-méthoxyphényl)-1,1'-binaphtylène implique généralement le couplage de dérivés naphtalènes substitués par 3-méthoxyphényl. Une méthode courante est la réaction de couplage croisé de Suzuki-Miyaura, qui implique la réaction du 2-bromo-3-méthoxynaphtalène avec l'acide 2-naphtylboronique en présence d'un catalyseur au palladium et d'une base. La réaction est généralement réalisée dans un solvant organique tel que le toluène ou le diméthylformamide sous atmosphère inerte .
Analyse Des Réactions Chimiques
Le 2,2'-Bis(3-méthoxyphényl)-1,1'-binaphtylène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés quinoniques.
Réduction : La réduction du composé peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés dihydro.
Applications De Recherche Scientifique
Le 2,2'-Bis(3-méthoxyphényl)-1,1'-binaphtylène a plusieurs applications en recherche scientifique :
Chimie : Le composé est utilisé comme ligand en chimie de coordination et en catalyse. Sa structure unique lui permet de former des complexes stables avec divers ions métalliques.
Biologie : En recherche biologique, le composé est étudié pour son potentiel comme sonde fluorescente en raison de ses propriétés de fluorescence intenses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, notamment son utilisation comme agent anticancéreux.
Mécanisme d'action
Le mécanisme d'action du 2,2'-Bis(3-méthoxyphényl)-1,1'-binaphtylène implique son interaction avec des cibles et des voies moléculaires spécifiques. Dans les systèmes biologiques, le composé peut se lier à l'ADN et aux protéines, entraînant des changements dans leur structure et leur fonction. Les groupes méthoxy jouent un rôle crucial dans la capacité du composé à interagir avec ces cibles, augmentant son affinité de liaison et sa spécificité .
Mécanisme D'action
The mechanism of action of 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, leading to changes in their structure and function. The methoxy groups play a crucial role in the compound’s ability to interact with these targets, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Le 2,2'-Bis(3-méthoxyphényl)-1,1'-binaphtylène peut être comparé à d'autres dérivés du binaphtylène, tels que :
2,2'-Bis(4-méthoxyphényl)-1,1'-binaphtylène : Structure similaire mais avec des groupes méthoxy en position 4, conduisant à des propriétés électroniques et stériques différentes.
2,2'-Bis(3-hydroxyphényl)-1,1'-binaphtylène : Contient des groupes hydroxy au lieu de groupes méthoxy, ce qui entraîne une réactivité et une solubilité différentes.
2,2'-Bis(3-méthylphényl)-1,1'-binaphtylène : Substitué par des groupes méthyle, ce qui affecte les propriétés chimiques et physiques du composé.
Ces comparaisons mettent en évidence les caractéristiques uniques du 2,2'-Bis(3-méthoxyphényl)-1,1'-binaphtylène, telles que son motif de substitution spécifique et les effets résultants sur sa réactivité et ses applications.
Propriétés
Numéro CAS |
820974-49-0 |
|---|---|
Formule moléculaire |
C34H26O2 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-1-[2-(3-methoxyphenyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C34H26O2/c1-35-27-13-7-11-25(21-27)31-19-17-23-9-3-5-15-29(23)33(31)34-30-16-6-4-10-24(30)18-20-32(34)26-12-8-14-28(22-26)36-2/h3-22H,1-2H3 |
Clé InChI |
MXPDDFOUAYCGLQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=CC(=CC=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12530879.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)

![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)
![2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B12530901.png)
![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)
![2-[Chloro(dinitro)methyl]-1,3,5-triazine](/img/structure/B12530909.png)


![3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole](/img/structure/B12530936.png)

![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)

